3-Fluorobenzaldoxime

Description

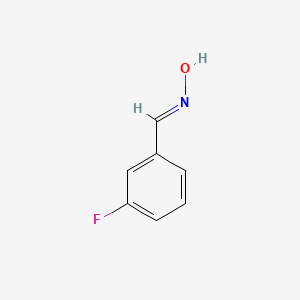

3-Fluorobenzaldoxime (C₇H₆FNO) is a fluorinated benzaldoxime derivative characterized by a fluorine atom at the 3-position of the benzene ring and an aldoxime functional group (-CH=N-OH). Its physicochemical properties, including a pKa of 7.11 and logP of 1.84, suggest moderate hydrophilicity, which may influence its pharmacokinetic behavior and central nervous system (CNS) penetration . Commercially, this compound is available in varying quantities (5g to 100g) through suppliers like CymitQuimica, reflecting its utility in research and industrial applications .

Properties

CAS No. |

458-02-6 |

|---|---|

Molecular Formula |

C7H6FNO |

Molecular Weight |

139.13 g/mol |

IUPAC Name |

(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |

InChI Key |

ZFFMHBULJWGCKI-UITAMQMPSA-N |

SMILES |

C1=CC(=CC(=C1)F)C=NO |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N\O |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NO |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:

3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluorobenzonitrile.

Reduction: Reduction of this compound can yield 3-fluorobenzylamine.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products:

Oxidation: 3-Fluorobenzonitrile

Reduction: 3-Fluorobenzylamine

Substitution: Various substituted benzaldoxime derivatives

Scientific Research Applications

3-Fluorobenzaldoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, acidity, and lipophilicity of benzaldoximes are critically influenced by the substituent type (halogen) and position on the aromatic ring. Below is a comparative analysis of 3-Fluorobenzaldoxime with its structural analogs, supported by experimental data from in vitro studies :

Table 1: Physicochemical and Reactivation Properties of Halogenated Benzaldoximes

| Compound | Substituent | Position | pKa | logP | Reactivation (% ± SEM) at Concentrations |

|---|---|---|---|---|---|

| This compound | F | 3 | 7.11 | 1.84 | 4 ± 0 (0.1 mM), 2 ± 0 (1 mM), 2 ± 1 (10 mM) |

| 2-Fluorobenzaldoxime | F | 2 | 6.82 | 1.84 | 4 ± 0, 1 ± 0, 3 ± 0 |

| 4-Fluorobenzaldoxime | F | 4 | 6.80 | 1.84 | 3 ± 0, 2 ± 0, 2 ± 0 |

| 3-Bromobenzaldoxime | Br | 3 | 7.31 | 2.46 | 4 ± 0, 1 ± 0, 0 |

| 3-Chlorobenzaldoxime | Cl | 3 | 7.26 | 2.30 | 3 ± 0, 2 ± 0, 1 ± 0 |

Substituent Position Effects

- Acidity (pKa): The 3-fluoro derivative exhibits a higher pKa (7.11) compared to 2-fluoro (6.82) and 4-fluoro (6.80) analogs, indicating reduced acidity. This trend aligns with the electron-withdrawing inductive effect of fluorine, which is less pronounced at the 3-position due to resonance effects .

- Lipophilicity (logP): All fluorinated analogs share identical logP values (1.84), confirming that fluorine’s small size and electronegativity minimally alter hydrophobicity compared to bulkier halogens like bromine (logP 2.46) or chlorine (logP 2.30) .

Halogen-Type Effects

- Reactivation Efficacy: At 0.1 mM, this compound shows comparable reactivation (4%) to 3-bromo (4%) and 3-chloro (3%) analogs. However, at higher concentrations (10 mM), 3-fluoro retains moderate activity (2%), while 3-bromo becomes ineffective (0%), likely due to steric hindrance from the larger bromine atom impairing enzyme binding .

Biological Activity

3-Fluorobenzaldoxime (C7H6FNO) is a fluorinated derivative of benzaldoxime, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a fluorinated benzene ring. The presence of the fluorine atom enhances the lipophilicity and potentially the biological activity of the compound.

Biological Activity Overview

Research indicates that oximes, including this compound, exhibit significant biological activities:

- Antimycobacterial Activity : A study demonstrated that various fluorinated benzaldoximes, including this compound, possess antimycobacterial properties. The effectiveness of these compounds often correlates with the number and position of fluorine substitutions on the benzene ring .

- Antitumor Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, although detailed mechanisms remain under exploration.

Antimycobacterial Activity

A comparative study analyzed the antimycobacterial activity of several fluorinated benzaldoximes. The results are summarized in Table 1:

| Compound | Activity (MIC µg/mL) | Notes |

|---|---|---|

| This compound | 12 | Moderate activity; effective against M. tuberculosis |

| 2-Fluorobenzaldoxime | 20 | Lower activity compared to 3-fluoro variant |

| 4-Fluorobenzaldoxime | 15 | Comparable activity to 3-fluoro variant |

Table 1: Antimycobacterial activity of selected fluorinated benzaldoximes

The study concluded that increasing fluorine substitution generally enhances biological activity due to improved lipophilicity, facilitating better cell membrane penetration .

Antitumor Activity

A case study involving the synthesis and evaluation of various oximes, including this compound, indicated promising results in inhibiting cancer cell lines. The compound was tested against breast cancer cell lines with an IC50 value indicating effective growth inhibition:

- IC50 Value : Approximately 25 µM for breast cancer cells.

- Mechanism : Preliminary data suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Study Focus : Evaluating the compound's efficacy in combination therapies for resistant strains of Mycobacterium tuberculosis.

- Findings : The compound showed enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for drug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.